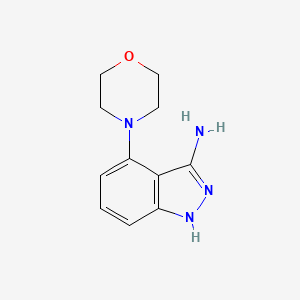

4-morpholino-1H-indazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Morpholino-1H-indazol-3-amine is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, particularly in the field of oncology. This compound, with its unique structure, has shown promise in various scientific research areas.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-morpholino-1H-indazol-3-amine typically involves the following steps:

Amination of 2,6-difluorobenzonitrile with morpholine: This step introduces the morpholino group into the benzene ring.

Cyclization with hydrazine hydrate: This step forms the indazole ring structure

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned steps, with optimization for yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.

Reduction: Reduction reactions can modify the indazole ring or the morpholino group.

Substitution: Various substitution reactions can occur, especially at the nitrogen atoms in the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the indazole ring .

Aplicaciones Científicas De Investigación

Case Studies

Several studies have highlighted the efficacy of 4-morpholino-1H-indazol-3-amine and its derivatives in cancer treatment:

- PLK4 Inhibition : A series of indazole derivatives were synthesized and evaluated for their activity against Polo-like kinase 4 (PLK4). Notably, compound CFI-400945 displayed potent inhibition of tumor growth in a mouse model of colon cancer .

- FGFR Inhibition : Research by Li et al. identified derivatives of this compound as potent inhibitors of fibroblast growth factor receptors (FGFRs). One derivative showed an IC50 value of 2.9 nM against FGFR1, demonstrating significant anti-proliferative activity .

- BCR-ABL Inhibition : Compounds derived from this compound were tested against BCR-ABL T315I mutants, revealing IC50 values less than 0.51 nM for some derivatives, indicating strong potential for treating imatinib-resistant leukemia .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the indazole scaffold significantly affect biological activity:

| Compound | Target | IC50 Value (nM) | Notes |

|---|---|---|---|

| CFI-400945 | PLK4 | <10 | Effective in mouse colon cancer model |

| Compound 98 | FGFR1 | 15 | Good enzymatic inhibition |

| Compound 105 | Pan-FGFR | 0.9 - 6.1 | Nearly complete tumor growth inhibition |

| Compound 5 | BCR-ABL T315I | <0.51 | Potent against imatinib-resistant leukemia |

Therapeutic Potential

The therapeutic potential of this compound extends beyond cancer treatment:

Anti-inflammatory Properties

Indazole derivatives have been explored for their anti-inflammatory properties, with some compounds showing promise in reducing inflammation markers in vitro.

Other Biological Activities

Research indicates that indazole derivatives may also exhibit antimicrobial and antiviral activities, although these applications require further investigation.

Mecanismo De Acción

The mechanism of action of 4-morpholino-1H-indazol-3-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation. The compound’s effects are mediated through pathways such as the p53/MDM2 pathway, leading to apoptosis and cell cycle arrest .

Comparación Con Compuestos Similares

- Onidamine

- Linifanib

- Axtinib

Comparison: 4-Morpholino-1H-indazol-3-amine is unique due to its specific morpholino and indazole structure, which imparts distinct biological activities. Compared to similar compounds, it has shown significant inhibitory activity against certain cancer cell lines, making it a promising candidate for further research and development .

Actividad Biológica

4-Morpholino-1H-indazol-3-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant research findings.

Overview of this compound

This compound belongs to the indazole family, which is recognized for diverse biological activities. The compound has been studied primarily for its anticancer properties, particularly its ability to inhibit various cancer cell lines through interaction with specific molecular targets.

Target and Mode of Action:

The primary target of this compound is tyrosine kinase , a critical enzyme involved in the regulation of various cellular processes, including growth and proliferation. The compound acts as a hinge-binding fragment, effectively inhibiting the activity of tyrosine kinases, which leads to the modulation of several biochemical pathways.

Biochemical Pathways:

Research indicates that this compound inhibits members of the Bcl2 family and affects the p53/MDM2 pathway in a concentration-dependent manner. This inhibition can lead to increased apoptosis in cancer cells, contributing to its anticancer effects .

Biochemical Analysis

Antiproliferative Activity:

this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, studies have demonstrated that treatment with this compound results in a dose-dependent increase in apoptotic cells, as evidenced by flow cytometry assays .

Dosage Effects:

The biological effects of this compound vary with dosage. In animal models, different dosages have shown diverse effects on tumor growth inhibition and cellular apoptosis rates. Higher concentrations typically correlate with increased efficacy against targeted cancer cell lines.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

-

Anticancer Activity:

- A study reported that this compound induced apoptosis in breast cancer cells (4T1) through the mitochondrial apoptotic pathway. The treatment led to increased levels of reactive oxygen species (ROS) and altered mitochondrial membrane potential, indicating mitochondrial dysfunction as a mechanism for inducing cell death .

- Cell Line Studies:

- Comparative Analysis:

Propiedades

IUPAC Name |

4-morpholin-4-yl-1H-indazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-11-10-8(13-14-11)2-1-3-9(10)15-4-6-16-7-5-15/h1-3H,4-7H2,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUHEFSYPUASJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC3=C2C(=NN3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.